molecular formula C9H9N B13826353 6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene CAS No. 441798-63-6

6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene

Katalognummer: B13826353
CAS-Nummer: 441798-63-6
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: DPFAPBTZZVVYKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azatricyclo[6200~2,5~]deca-1,5,7-triene is a heterocyclic organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cycloaddition reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-diene: A similar compound with a slightly different structure, lacking one double bond.

    4-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene: Another related compound with a different position of the nitrogen atom.

Uniqueness

6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene is unique due to its specific tricyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

441798-63-6

Molekularformel

C9H9N

Molekulargewicht

131.17 g/mol

IUPAC-Name

6-azatricyclo[6.2.0.02,5]deca-1,5,7-triene

InChI

InChI=1S/C9H9N/c1-2-7-6(1)5-10-9-4-3-8(7)9/h5H,1-4H2

InChI-Schlüssel

DPFAPBTZZVVYKE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C3CCC3=NC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.